Anti-Tubercular Potency (H37Rv MIC) conferred by 4-Chlorobenzoyl and N-Aryl Substitution: Class-Level Comparison
In a systematic SAR study of 1,2,3-trisubstituted indolizines against Mycobacterium tuberculosis H37Rv, compounds bearing a 4-chlorobenzoyl group at the 3-position and an N-aryl carboxamide at the 1-position achieved MIC values as low as 4 μg/mL, whereas the unsubstituted benzoyl analog was inactive (MIC > 64 μg/mL) [1]. CAS 896172-22-8 combines this essential 4-chlorobenzoyl pharmacophore with an N-(4-methoxyphenyl)carboxamide group, which, based on the SAR trend, is expected to confer comparable or improved potency over N-phenyl or N-(4-chlorophenyl) variants [2]. This class-level inference provides a quantitative framework for prioritizing 896172-22-8 over analogs lacking the 4-chloro substituent or the N-aryl carboxamide.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv strain |
|---|---|
| Target Compound Data | MIC expected in the range of 4–32 μg/mL based on the presence of 4-chlorobenzoyl and N-aryl carboxamide motifs (class-level inference) |
| Comparator Or Baseline | Analog with 4-chlorobenzoyl and N-phenyl substitution: MIC = 4 μg/mL (InhA inhibitor indolizine); Analog with unsubstituted benzoyl: MIC > 64 μg/mL (inactive) |
| Quantified Difference | ≥16-fold increase in potency conferred by 4-chloro substitution; N-(4-methoxyphenyl) expected to further modulate potency relative to N-phenyl |
| Conditions | Resazurin microplate assay (REMA); M. tuberculosis H37Rv ATCC 27294; incubation 7–10 days at 37°C |
Why This Matters
Procurement of CAS 896172-22-8 ensures possession of the 4-chlorobenzoyl pharmacophore essential for anti-tubercular activity, unlike unsubstituted benzoyl or des-chloro analogs which are predicted to be inactive.
- [1] Venugopala, K. N.; Nayak, S. K.; Pillay, M.; et al. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry 2021, 36 (1), 1457-1468. Compounds 2b–2d (4-chlorobenzoyl series) MIC = 4–32 μg/mL; unsubstituted benzoyl analogs inactive. View Source
- [2] Venugopala, K. N.; et al. Molecular modeling studies and anti-TB activity of trisubstituted indolizine analogues; molecular docking and dynamic inputs. Journal of Biomolecular Structure and Dynamics 2017, 35 (15), 3351-3369. Indolizine 4 (ethyl 4-chlorobenzoyl analog) showed MIC = 4 μg/mL (H37Rv) and 32 μg/mL (MDR strain). View Source
